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A Comparative Guide for Researchers and Drug Development Professionals

Puxitatug samrotecan (AZD8205) is an investigational antibody-drug conjugate (ADC) that

targets B7-H4 (also known as VTCN1), a transmembrane protein overexpressed in various

solid tumors with limited expression in normal tissues. This guide provides a comparative

analysis of the preclinical and clinical efficacy of puxitatug samrotecan in tumors with varying

levels of B7-H4 expression, based on currently available data.

Mechanism of Action
Puxitatug samrotecan is composed of a humanized anti-B7-H4 monoclonal antibody linked to a

topoisomerase 1 inhibitor payload.[1][2] Upon binding to B7-H4 on the surface of tumor cells,

the ADC is internalized, and the cytotoxic payload is released, leading to DNA damage and

apoptosis.[2][3] The bystander effect of the released payload can also induce cell death in

neighboring tumor cells with low or no B7-H4 expression.[1]
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Caption: Mechanism of action of Puxitatug Samrotecan.
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Preclinical Efficacy: Correlation with B7-H4
Expression
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated a

correlation between B7-H4 expression levels and the antitumor activity of puxitatug

samrotecan.[1][4]

Key Findings:

In a study of 26 PDX tumors, a single administration of puxitatug samrotecan (3.5 mg/kg)

resulted in a 69% overall response rate.[1][4]

Tumor response was found to be correlated with cell surface B7-H4 expression levels.[3]

In homologous recombination repair (HRR) proficient models, response to puxitatug

samrotecan correlated with elevated levels of B7-H4.[1][4]

Combination therapy with the PARP1-selective inhibitor AZD5305 sensitized tumors with

very low B7-H4 expression to puxitatug samrotecan treatment.[2][4]

These preclinical findings established a clear rationale for investigating the relationship

between B7-H4 expression and clinical efficacy.

Clinical Efficacy: The BLUESTAR Trial
The ongoing Phase 1/2a BLUESTAR trial (NCT05123482) is evaluating the safety and efficacy

of puxitatug samrotecan in patients with advanced solid tumors.[5][6]

Patient Selection and B7-H4 Expression Levels
Patients enrolled in the expansion cohorts of the BLUESTAR trial were required to have B7-H4-

positive tumors, defined as ≥25% of tumor cells with membrane staining for B7-H4 at any

intensity, as determined by immunohistochemistry (IHC).[7]

While a standardized "high" vs. "low" cutoff has not been formally established in all readouts,

some analyses have considered a "low" B7-H4 expression group as those with ≥25% to <50%

of tumor cells staining positive.[7]
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Efficacy Across a Range of B7-H4 Expression
A key finding from the BLUESTAR trial is that puxitatug samrotecan has shown promising

efficacy across a range of B7-H4 expression levels.[5][8] Notably, responses have been

observed in patients with low B7-H4 expression (≥25% to <50%).[7] This suggests that even a

moderate level of target expression may be sufficient for clinical activity.

Quantitative Efficacy Data
The following tables summarize the reported efficacy of puxitatug samrotecan in different

patient cohorts from the BLUESTAR trial. It is important to note that a direct statistical

comparison of efficacy between prospectively defined "low" and "high" B7-H4 expression

groups has not yet been publicly presented. The data reflects the overall efficacy in B7-H4

positive populations.

Table 1: Efficacy in Advanced/Metastatic Endometrial Cancer (SGO 2025)[5][9]

Efficacy Endpoint
Puxitatug Samrotecan 2.0
mg/kg (n=26)

Puxitatug Samrotecan 2.4
mg/kg (n=26)

Objective Response Rate

(ORR)
34.6% 38.5%

12-week Disease Control Rate 80.8% (95% CI, 60.6%-93.4%) 84.6% (95% CI, 66.1%-95.6%)

Median Progression-Free

Survival (PFS)
7.0 months (95% CI, 4.5-9.0) 7.0 months (95% CI, 5.5-9.2)

Median B7-H4 expression was 57.5% in the 2.0 mg/kg cohort and 55.0% in the 2.4 mg/kg

cohort.[5]

Table 2: Efficacy in Heavily Pretreated Advanced Solid Tumors (ESMO 2024)[10]

Efficacy Endpoint Puxitatug Samrotecan ≥1.6 mg/kg (n=44)

Objective Response Rate (ORR) 20.5% (9 partial responses)

This cohort included patients with ovarian, breast, and endometrial cancer.[10]
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Experimental Protocols
B7-H4 Expression Assessment

Assay: B7-H4 expression was centrally assessed using a validated immunohistochemistry

(IHC) assay.

Method: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were stained with

an anti-B7-H4 antibody.

Scoring: The percentage of tumor cells with membrane staining for B7-H4 at any intensity

was determined.

Inclusion Criterion: For enrollment in expansion cohorts, ≥25% of tumor cells were required

to show B7-H4 membrane staining.

Clinical Trial Design (BLUESTAR - NCT05123482)
The BLUESTAR trial is a multi-center, open-label, Phase 1/2a study with dose escalation and

expansion cohorts.[6]

Dose Escalation: Evaluated the safety and tolerability of ascending doses of puxitatug

samrotecan to determine the recommended Phase 2 dose.

Dose Expansion: Enrolled patients with specific tumor types (e.g., endometrial, ovarian,

breast cancer) with confirmed B7-H4 expression to further evaluate safety and antitumor

activity.[6]

Treatment Administration: Puxitatug samrotecan was administered intravenously every 3

weeks.[9]

Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST

v1.1 criteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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